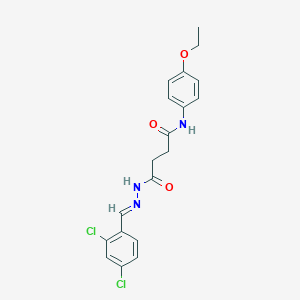![molecular formula C23H24BrN5O5 B449390 2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449390.png)
2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, along with a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]acetohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Hydrazide Formation: The hydrazide functional group is introduced by reacting the pyrazole derivative with hydrazine hydrate.
Condensation Reaction: The final step involves a condensation reaction between the hydrazide and the aldehyde derivative to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the methoxy group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the major products.
Substitution: Various substituted pyrazole derivatives can be formed.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Antimicrobial Activity: Research may explore its efficacy against various microbial strains.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry
Materials Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring and hydrazide group are key functional groups that enable binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Shares the pyrazole ring and bromine substitution but lacks the hydrazide group.
4-bromo-3,5-dimethyl-1H-pyrazole: A simpler compound with the core pyrazole structure.
Uniqueness
The presence of both the pyrazole ring and the hydrazide group in 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]acetohydrazide makes it unique compared to simpler pyrazole derivatives
Propiedades
Fórmula molecular |
C23H24BrN5O5 |
|---|---|
Peso molecular |
530.4g/mol |
Nombre IUPAC |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H24BrN5O5/c1-14-9-19(6-7-20(14)29(31)32)34-13-18-10-17(5-8-21(18)33-4)11-25-26-22(30)12-28-16(3)23(24)15(2)27-28/h5-11H,12-13H2,1-4H3,(H,26,30)/b25-11+ |
Clave InChI |
VHUALWZTMKEEDP-OPEKNORGSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NNC(=O)CN3C(=C(C(=N3)C)Br)C)OC)[N+](=O)[O-] |
SMILES isomérico |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/NC(=O)CN3C(=C(C(=N3)C)Br)C)OC)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NNC(=O)CN3C(=C(C(=N3)C)Br)C)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B449308.png)


![N'-[1-(3,4-dichlorophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B449312.png)
![4-CHLORO-1-METHYL-N'-{(E)-1-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B449315.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (4-bromophenyl)hydrazone](/img/structure/B449316.png)
![2-[2-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B449317.png)
![4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449319.png)
![Isopropyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449320.png)
![2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide](/img/structure/B449322.png)
![N-{3-nitrophenyl}-4-[2-(1-naphthylmethylene)hydrazino]-4-oxobutanamide](/img/structure/B449324.png)
![N',N'-BIS[(E)-1-(2-FURYL)METHYLIDENE]-2,5-FURANDICARBOHYDRAZIDE](/img/structure/B449329.png)
![4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B449330.png)
![4-chloro-N-(4-{N-[4-(dimethylamino)benzoyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B449334.png)
